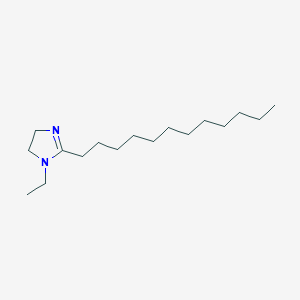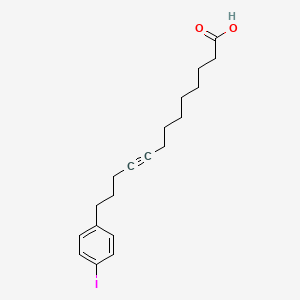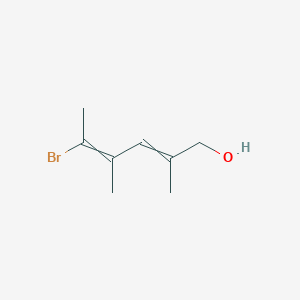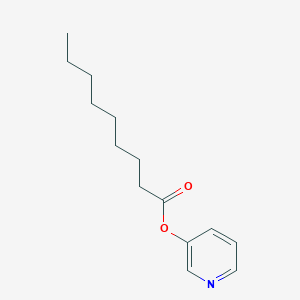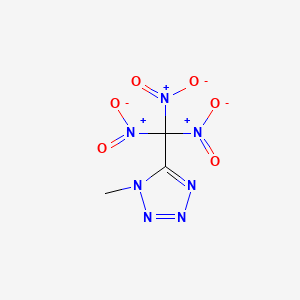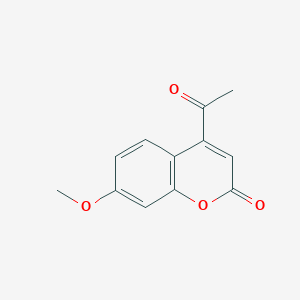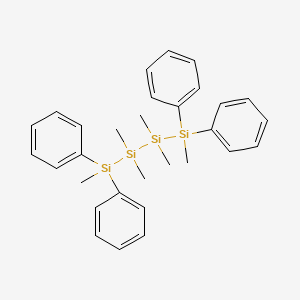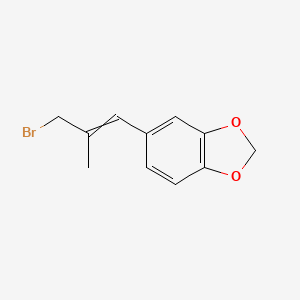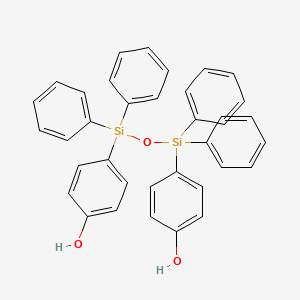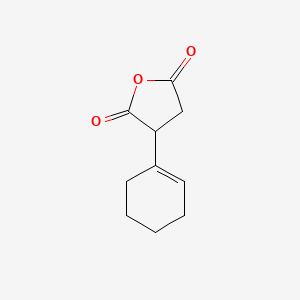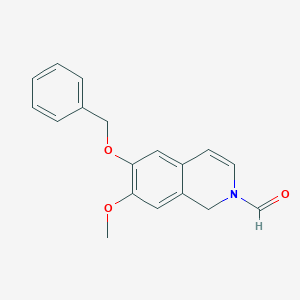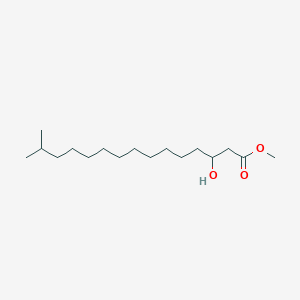![molecular formula C7H11O4S- B14296180 2,2-Dimethyl-3-[(methylsulfanyl)methoxy]-3-oxopropanoate CAS No. 113568-59-5](/img/structure/B14296180.png)
2,2-Dimethyl-3-[(methylsulfanyl)methoxy]-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-3-[(methylsulfanyl)methoxy]-3-oxopropanoate is an organic compound with the molecular formula C7H11O4S It is a derivative of propanoic acid and contains both ester and thioether functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-[(methylsulfanyl)methoxy]-3-oxopropanoate typically involves the esterification of 2,2-dimethyl-3-hydroxypropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with methylthiomethyl chloride in the presence of a base such as sodium hydroxide to introduce the methylsulfanyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling reaction parameters is essential for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-3-[(methylsulfanyl)methoxy]-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles such as halides or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-3-[(methylsulfanyl)methoxy]-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-3-[(methylsulfanyl)methoxy]-3-oxopropanoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The thioether group can be oxidized to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-3-(methylsulfanyl)propanoic acid: Similar structure but lacks the ester group.
2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol: Similar structure but contains an alcohol group instead of an ester.
Uniqueness
2,2-Dimethyl-3-[(methylsulfanyl)methoxy]-3-oxopropanoate is unique due to the presence of both ester and thioether functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and scientific research.
Eigenschaften
CAS-Nummer |
113568-59-5 |
|---|---|
Molekularformel |
C7H11O4S- |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
2,2-dimethyl-3-(methylsulfanylmethoxy)-3-oxopropanoate |
InChI |
InChI=1S/C7H12O4S/c1-7(2,5(8)9)6(10)11-4-12-3/h4H2,1-3H3,(H,8,9)/p-1 |
InChI-Schlüssel |
HHHAHLLYPCHEKM-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C(=O)[O-])C(=O)OCSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


